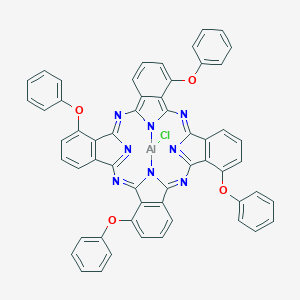
Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride” is a highly complex organic compound. It features a unique structure with multiple phenoxy groups and a central aluminum atom, making it a subject of interest in advanced chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the decacyclic structure and the introduction of phenoxy groups. Typical reaction conditions might include:
Temperature: Controlled heating to facilitate specific reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Industrial Production Methods
Industrial production of such a complex compound would require:
Large-scale reactors: To handle the multi-step synthesis.
Purification techniques: Such as chromatography to isolate the desired product.
Quality control: Ensuring the consistency and purity of the final product.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its biological activity for potential therapeutic applications.
Biochemical Research: Studying its interactions with biological molecules.
Industry
Polymer Science: Use in the synthesis of advanced polymers.
作用機序
The compound’s mechanism of action would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
類似化合物との比較
Similar Compounds
Tetraphenoxy derivatives: Compounds with similar phenoxy groups.
Aluminum-based compounds: Other compounds featuring a central aluminum atom.
Uniqueness
This compound’s unique decacyclic structure and multiple phenoxy groups distinguish it from other similar compounds, potentially offering unique chemical and biological properties.
特性
CAS番号 |
155613-94-8 |
|---|---|
分子式 |
C56H32AlClN8O4 |
分子量 |
943.3 g/mol |
IUPAC名 |
38-chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene |
InChI |
InChI=1S/C56H32N8O4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32H;;1H/q-2;+3;/p-1 |
InChIキー |
UWEWHPDBQHLHSQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)Cl)C=CC=C6OC1=CC=CC=C1 |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)C=CC=C6OC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















